molecular formula C18H20N6O2S B3209865 (E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1060306-48-0

(E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3209865
CAS No.: 1060306-48-0
M. Wt: 384.5 g/mol
InChI Key: FAOCOFJLERRTTL-NTEUORMPSA-N
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Description

The compound (E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine derivative featuring a styrylsulfonyl-piperazinyl moiety at position 6 and a methyl group at position 2. The styrylsulfonyl group may enhance selectivity and solubility compared to simpler substituents .

Properties

IUPAC Name

3-methyl-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-15-19-20-17-7-8-18(21-24(15)17)22-10-12-23(13-11-22)27(25,26)14-9-16-5-3-2-4-6-16/h2-9,14H,10-13H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOCOFJLERRTTL-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions which typically include the formation of the triazole and pyridazine rings. Notably, the introduction of the styrylsulfonyl piperazine moiety is crucial for enhancing its biological activity. Various synthetic routes have been explored in literature to optimize yield and purity.

Antiproliferative Activity

Research indicates that compounds within the [1,2,4]triazolo[4,3-b]pyridazine class exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
This compoundA549 (Lung)0.008
SGC-7901 (Gastric)0.014
HT-1080 (Fibrosarcoma)0.012

These values suggest a strong inhibitory effect on cell proliferation, comparable to known chemotherapeutic agents like CA-4 .

The mechanism by which this compound exerts its antiproliferative effects is primarily through the inhibition of tubulin polymerization. This was demonstrated in tubulin polymerization assays where the compound significantly disrupted microtubule dynamics . Immunofluorescence staining further confirmed these findings by showing altered microtubule structures in treated cells.

Study 1: Evaluation Against Cancer Cell Lines

In a systematic study evaluating various derivatives of triazolo-pyridazines, it was found that modifications to the piperazine ring and sulfonyl group significantly impacted biological activity. The compound with a styrylsulfonyl group exhibited enhanced potency against A549 and HT-1080 cell lines compared to other derivatives lacking this modification .

Study 2: In Vivo Efficacy

Preliminary in vivo studies have suggested that similar compounds within this class can reduce tumor size in xenograft models. While specific data on this compound is limited, analogs have shown promising results in animal models .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C21H20N6O3SC_{21}H_{20}N_{6}O_{3}S with a molecular weight of 436.5 g/mol. Its structure features a triazolo-pyridazine core linked to a sulfonyl-piperazine moiety, which is critical for its biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to (E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit potent anticancer properties. For instance, research has shown that derivatives targeting the PI3K/AKT/mTOR pathway can inhibit tumor growth in various cancer models. These compounds demonstrate selective inhibition of PI3Kα with IC50 values as low as 5.9 nM, confirming their potential as anticancer agents .
  • Neurological Disorders
    • The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds containing piperazine derivatives have been explored for their effects on serotonin and dopamine receptors, indicating possible use in managing conditions such as depression and anxiety.
  • Antimicrobial Properties
    • Some studies suggest that triazole derivatives may possess antimicrobial activity. The structural features of this compound could be leveraged to develop new antibiotics or antifungal agents.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluation of anticancer efficacyDemonstrated significant tumor reduction in SKOV-3 xenograft models when treated with PI3K inhibitors derived from triazole structures .
Study 2Investigation of neurological effectsFound that piperazine derivatives improved serotonin receptor activity in animal models, suggesting potential for antidepressant effects .
Study 3Antimicrobial testingShowed that certain triazole compounds inhibited bacterial growth in vitro, indicating possible applications in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Triazolopyridazine Derivatives

3-Cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}[1,2,4]triazolo[4,3-b]pyridazine
  • Key Differences : Replaces the methyl group at position 3 with a cyclopropyl ring and substitutes the styrylsulfonyl group with a 4-fluorobenzenesulfonyl moiety.
  • However, the absence of the styryl double bond (E-configuration) may reduce conformational flexibility, affecting target binding .
6-(4-Ethylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
  • Key Differences : Substitutes the styrylsulfonyl group with an ethylpiperazinyl group and replaces the methyl group at position 3 with an isopropyl moiety.
  • Impact : The ethylpiperazinyl group improves water solubility but may reduce target affinity due to decreased aromatic stacking interactions. The bulkier isopropyl group at position 3 could hinder membrane permeability .
AZD5153 (Bivalent Triazolopyridazine Bromodomain Inhibitor)
  • Key Differences: Features a bivalent structure with a triazolopyridazine core linked to a second pharmacophore via a phenoxyethyl-piperidinyl bridge.
  • Impact: Bivalent binding enhances potency (BRD4 IC₅₀ < 10 nM) by engaging two bromodomains simultaneously. The target compound’s monovalent design likely results in lower potency but may reduce off-target effects .

Pharmacokinetic and Physicochemical Properties

Property Target Compound AZD5153 Fluorophenyl Analog Ethylpiperazinyl Analog
LogP ~3.2 (estimated) 2.8 ~3.5 ~2.4
Solubility (µg/mL) <10 (low) 25 (moderate) <5 (low) >50 (high)
Metabolic Stability Moderate (CYP3A4 substrate) High (optimized) High (fluorine-mediated) Moderate
  • Target Compound : Low solubility due to the styrylsulfonyl group’s hydrophobicity, necessitating formulation optimization. Moderate metabolic stability suggests susceptibility to hepatic clearance .
  • AZD5153 : Balanced properties (moderate LogP, high solubility) support oral bioavailability, a key advantage in clinical development .

Research Implications and Gaps

  • Target Compound: Requires further optimization of the styrylsulfonyl group to improve solubility without compromising selectivity.
  • Bivalent vs. Monovalent Designs: AZD5153’s success highlights the value of bivalency in bromodomain inhibition, suggesting that the target compound’s monovalent structure may limit its utility in oncology unless paired with complementary mechanisms .

Q & A

Q. What are the key synthetic routes for (E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

  • Step 1: Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with carbonyl-containing precursors under reflux in ethanol or toluene .
  • Step 2: Introduction of the styrylsulfonyl-piperazine moiety through nucleophilic substitution or coupling reactions. For example, thionyl chloride may activate sulfonyl groups for piperazine attachment .
  • Optimization: Reaction temperatures (e.g., reflux at 80–100°C), solvent polarity (DMF for polar intermediates), and catalysts (e.g., NaH for deprotonation) are critical. Purity is enhanced via column chromatography or recrystallization .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques:
    • 1H/13C NMR: Assign peaks for the triazolopyridazine core (e.g., aromatic protons at δ 8.5–9.0 ppm) and styrylsulfonyl group (vinyl protons at δ 6.5–7.5 ppm) .
    • ESI-MS: Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography: Resolves spatial arrangement, particularly the (E)-configuration of the styryl group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's inhibition of BRD4 bromodomains, and what conflicting data might arise?

Methodological Answer:

  • In Vitro Assays:
    • TR-FRET Assays: Measure displacement of fluorescent BET inhibitors (e.g., competing with AZD5153, a related bivalent inhibitor ).
    • ITC/Surface Plasmon Resonance: Quantify binding affinity (Kd) and stoichiometry.
  • Contradictions: Discrepancies between biochemical potency (nM-range IC50) and cellular efficacy (e.g., c-Myc downregulation) may arise due to cell permeability or off-target effects. Validate using orthogonal assays (e.g., CRISPR knockouts) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogues of this compound?

Methodological Answer:

  • Key Modifications:
    • Piperazine Substituents: Replace styrylsulfonyl with acetyl or aryl groups to assess hydrophobic/hydrophilic balance .
    • Triazolopyridazine Core: Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding via π-stacking .
  • Computational Tools:
    • Docking Studies (AutoDock, Glide): Model interactions with BRD4’s acetyl-lysine binding pocket.
    • MD Simulations: Predict stability of ligand-protein complexes over time .

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

Methodological Answer:

  • Hypothesis-Driven Approach:
    • Metabolic Profiling: Use LC-MS to assess intracellular compound accumulation.
    • Resistance Mechanisms: Test cells with ABC transporter overexpression (e.g., MDR1).
  • Controls: Include reference inhibitors (e.g., JQ1 for BET proteins) and isogenic cell lines to isolate genetic variables .

Data Analysis and Validation

Q. What analytical methods are recommended for assessing purity and stability in long-term storage?

Methodological Answer:

  • HPLC-PDA: Monitor degradation products (e.g., sulfonyl group hydrolysis) with C18 columns and gradient elution (ACN/water + 0.1% TFA) .
  • Accelerated Stability Studies: Store at 40°C/75% RH for 1–3 months; compare to initial NMR/LC-MS profiles .

Q. How can contradictory results in enzymatic vs. cellular assays be reconciled?

Methodological Answer:

  • Mechanistic Studies:
    • Target Engagement Assays: Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in cells.
    • Pathway Analysis: RNA-seq to verify downstream effects (e.g., MYC suppression) .
  • Adjust Physicochemical Properties: Modify logP (e.g., via prodrugs) to improve membrane permeability .

Biological Activity and Mechanisms

Q. What in vivo models are suitable for evaluating antitumor efficacy, and how is pharmacokinetic (PK) data interpreted?

Methodological Answer:

  • Xenograft Models: Use immunodeficient mice implanted with BET-dependent tumors (e.g., MV4-11 leukemia). Measure tumor volume and plasma exposure (AUC, Cmax) .
  • PK/PD Correlation: Link plasma concentrations to target modulation (e.g., MYC mRNA levels via qPCR) .

Q. How does the (E)-styrylsulfonyl configuration influence bioactivity compared to the (Z)-isomer?

Methodological Answer:

  • Stereochemical Analysis:
    • NOESY NMR: Identify spatial proximity of styryl protons to confirm configuration.
    • Activity Comparison: Synthesize both isomers and test in BRD4 inhibition assays. (E)-isomers often show higher activity due to optimal binding geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
(E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.